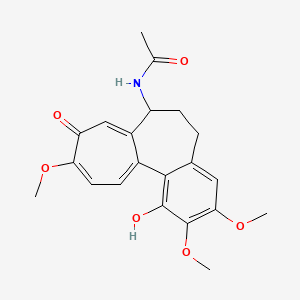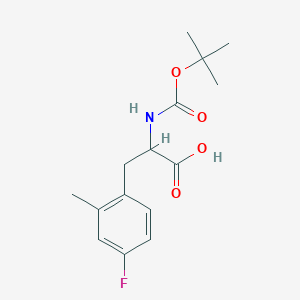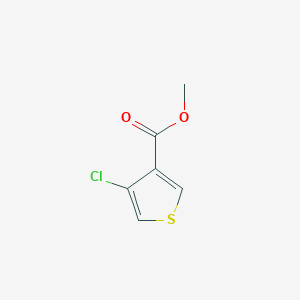
Colchicine, 1-demethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Colchicine, 1-demethyl-, is a derivative of colchicine, a well-known alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine and its derivatives have been used for centuries in traditional medicine, primarily for their anti-inflammatory and anti-mitotic properties. Colchicine, 1-demethyl-, retains many of the pharmacological activities of colchicine but with some modifications that may enhance its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Colchicine, 1-demethyl-, typically involves the regioselective demethylation of colchicine. One common method employs microbial transformation using strains such as Streptomyces griseus ATCC 13273, which can catalyze the demethylation at specific positions on the colchicine molecule . This biotransformation is advantageous due to its high regioselectivity and environmental friendliness compared to traditional chemical methods.
Industrial Production Methods
Industrial production of Colchicine, 1-demethyl-, often involves a combination of chemical and biotechnological approaches. The initial steps may include the extraction of colchicine from plant sources, followed by chemical modifications and microbial transformations to achieve the desired demethylation. The use of biocatalysts such as Bacillus megaterium has been reported to enhance the efficiency and selectivity of the demethylation process .
化学反应分析
Types of Reactions
Colchicine, 1-demethyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones or aldehydes, to alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Colchicine, 1-demethyl-, include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired regioselectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may produce hydroxylated derivatives, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile.
科学研究应用
Colchicine, 1-demethyl-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of demethylation on the pharmacological properties of colchicine derivatives.
Biology: The compound is investigated for its effects on cellular processes, particularly its anti-mitotic activity, which can inhibit cell division.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
The mechanism of action of Colchicine, 1-demethyl-, involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound disrupts the polymerization of microtubules, leading to the inhibition of cell division. This anti-mitotic activity is the basis for its use in treating conditions such as gout and certain cancers . Additionally, Colchicine, 1-demethyl-, may interfere with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines .
相似化合物的比较
Colchicine, 1-demethyl-, is compared with other colchicine derivatives such as:
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
3-demethylcolchicine: Another demethylated derivative with similar pharmacological activities.
Thiocolchicoside: A semi-synthetic derivative with enhanced anti-inflammatory and muscle relaxant properties.
The uniqueness of Colchicine, 1-demethyl-, lies in its specific demethylation pattern, which may confer distinct pharmacological properties and therapeutic advantages over other derivatives.
属性
IUPAC Name |
N-(1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDJTYPTSDFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966701 |
Source


|
| Record name | N-(1-Hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5232-73-5 |
Source


|
| Record name | N-(1-Hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)
![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)



![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)


